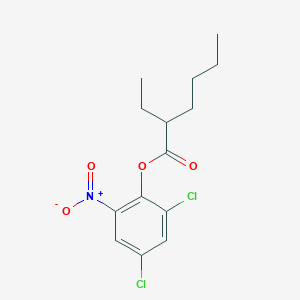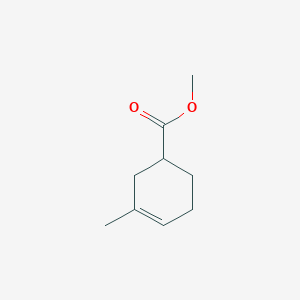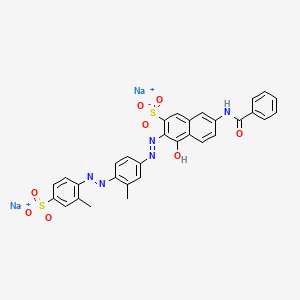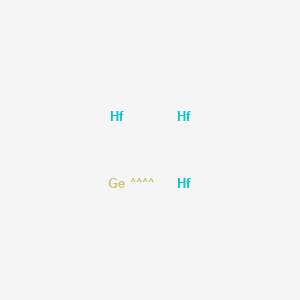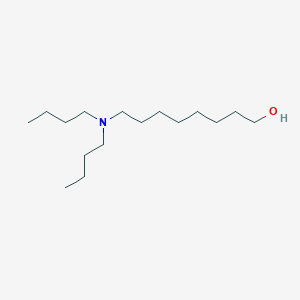
8-(Dibutylamino)octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dibutylamino)octan-1-ol: is an organic compound with the molecular formula C16H35NO . It is a member of the amino alcohol family, characterized by the presence of both an amine group and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dibutylamino)octan-1-ol typically involves the reaction of 1,8-octanediol with dibutylamine . The process can be summarized as follows:
Starting Materials: 1,8-octanediol and dibutylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as or . The mixture is heated to a temperature of around to facilitate the reaction.
Procedure: The 1,8-octanediol is reacted with dibutylamine under the specified conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Dibutylamino)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under acidic conditions.
Reduction: Reagents like or are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
8-(Dibutylamino)octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(Dibutylamino)octan-1-ol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups allow the compound to:
Bind to Receptors: The amine group can interact with various receptors, potentially modulating their activity.
Participate in Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and stability.
Pathways Involved: The compound may affect signaling pathways related to its molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 8-(Diethylamino)octan-1-ol
- 8-(Dipropylamino)octan-1-ol
- 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol
Comparison:
- 8-(Dibutylamino)octan-1-ol is unique due to its specific chain length and the presence of dibutyl groups, which influence its physical and chemical properties.
- Compared to 8-(Diethylamino)octan-1-ol , it has a longer alkyl chain, leading to different solubility and reactivity profiles.
- 8-(Dipropylamino)octan-1-ol has similar properties but differs in the length and branching of the alkyl groups, affecting its interactions and applications.
- 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol has an additional aromatic ring, which significantly alters its chemical behavior and potential applications.
Eigenschaften
CAS-Nummer |
5412-93-1 |
|---|---|
Molekularformel |
C16H35NO |
Molekulargewicht |
257.45 g/mol |
IUPAC-Name |
8-(dibutylamino)octan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-3-5-13-17(14-6-4-2)15-11-9-7-8-10-12-16-18/h18H,3-16H2,1-2H3 |
InChI-Schlüssel |
DAEWVRQLHVCGRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



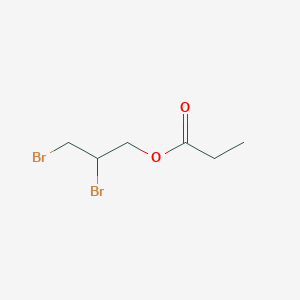
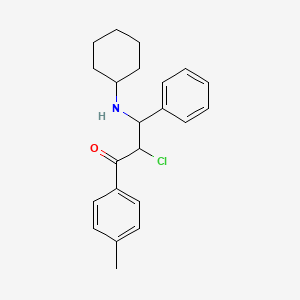
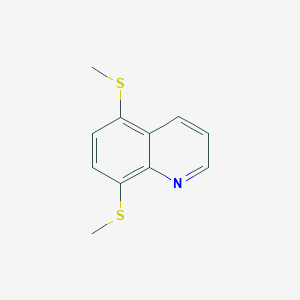
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
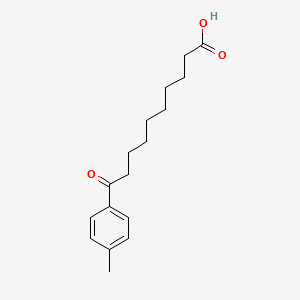
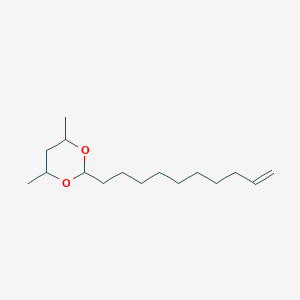
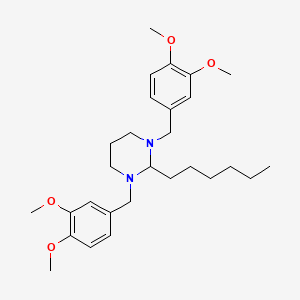
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
